3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one - 1219913-80-0

3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one

Catalog Number: EVT-2910965
CAS Number: 1219913-80-0
Molecular Formula: C13H17N3O4S
Molecular Weight: 311.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

Compound Description: This series of compounds features an oxetan-3-yl amide core connected to a 6-(2,2,2-trifluoroethoxy)pyridin-3-yl substituted imidazole ring. These derivatives were synthesized and evaluated for their antibacterial activity. []

Relevance: Although not directly containing a piperazine ring like 3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one, this series shares a similar core structure with a pyridin-2-yl-carbonyl motif. The presence of amide functionality and heterocyclic rings further emphasizes their structural relationship. Both compound series highlight the potential for developing novel antibacterial agents with modifications to these core structural features. []

1-[[4-(4-Fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one

Compound Description: This compound is a potent, rapid-acting, non-opioid, non-antiinflammatory analgesic with low acute toxicity and sustained effect. It incorporates a 4-(4-fluorophenyl)-1-piperazinyl substituent connected to an oxazolo[5,4-b]pyridin-2(1H)-one core via a propyl linker. []

Relevance: The presence of the 4-aryl-1-piperazinyl substituent directly relates this compound to 3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one. Both compounds feature a piperazine ring substituted with an aryl group and connected to a heterocyclic core, emphasizing the importance of this structural motif in achieving desired biological activities. Furthermore, both compounds exemplify the versatility of piperazine derivatives in generating novel analgesic agents. []

1,4-Bis(3',4',5'-trimethoxybenzoyl)-2-[[(substituted carbonyl and carbamoyl)oxy]methyl]piperazines

Compound Description: This series of compounds, derived from 1,4-bis(3',4',5'-trimethoxybenzoyl)piperazine, features a piperazine ring substituted with two trimethoxybenzoyl groups and an oxymethyl group at position 2, which is further substituted with various carbonyl and carbamoyl groups. These compounds demonstrated potent platelet-activating factor (PAF) antagonistic effects. []

Relevance: The central piperazine core found in these PAF antagonists directly relates them to 3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one. The diverse substitutions on the piperazine ring in both cases highlight how modifications to this core structure can modulate biological activity and contribute to the development of novel therapeutic agents. []

Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide Derivatives

Compound Description: These derivatives feature a benzamide moiety connected to a pyridin-3-yl group, which is further substituted with a piperazine or homopiperazine ring carrying a pyrazine-2-carbonyl substituent. This series of compounds was designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. []

Relevance: While 3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one features a pyridin-2(1H)-one core, this series of anti-tubercular compounds utilizes a pyridin-3-yl scaffold. Despite this difference, both compound classes incorporate a piperazine ring as a key structural component, underscoring its versatility in medicinal chemistry and its potential for modulating biological activities in diverse therapeutic areas. Moreover, both compounds demonstrate the effectiveness of combining heterocyclic rings and amide functionalities in drug design. []

N-(6-oxo-5,6-dihydrophenanthridin-2-yl)-N,N-dimethylacetamide hydrochloride (PJ34)

Compound Description: PJ34 is a poly(ADP-ribose) polymerase-1 (PARP1) inhibitor. It was found to reduce tumor necrosis factor-α (TNF-α) production in an in vitro model of inflammation using horse peripheral blood mononuclear cells. []

Relevance: Although structurally distinct from 3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one, PJ34 serves as an example of a heterocyclic compound with a carbonyl group that exhibits anti-inflammatory properties. This highlights the potential of exploring different heterocyclic scaffolds, like the pyridin-2(1H)-one core in the target compound, for discovering novel anti-inflammatory agents. []

4-{4-dimethylamino-6-[4-oxo-2-phenyl-5-(4-pyridin-2-yl-piperazin-1-ylmethyl)-thiazolidin-3-yl]-[1,3,5]-triazin-2-yloxy}-1-methyl-1H-quinolin-2-ones

Compound Description: This series of compounds combines a thiazolidinone ring with a 4-pyridin-2-yl-piperazine substituent, linked to a 1,3,5-triazine core, which is further connected to a 1-methyl-1H-quinolin-2-one moiety. These derivatives were synthesized and evaluated for their antimicrobial activity. []

Relevance: This series shares a key structural feature with 3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one: the presence of a 4-pyridin-2-yl-piperazine substituent. This common motif emphasizes the importance of incorporating both piperazine and pyridine rings in designing compounds with potential antimicrobial activity. []

4-(substituted ethanoyl)amino-3-mercapto-5-(4-methoxy)phenyl-1,2,4-triazoles

Compound Description: This series of 1,2,4-triazole derivatives was synthesized and evaluated for anti-inflammatory and analgesic activity. The compounds feature a 4-methoxyphenyl group at position 5 of the triazole ring, a mercapto group at position 3, and a substituted ethanoylamino group at position 4. []

Relevance: While not directly containing a piperazine ring like the target compound, this series shares structural similarities through the presence of a substituted amide group linked to a heterocyclic core. Both sets of compounds demonstrate the potential of modifying amide substituents and exploring diverse heterocyclic scaffolds for developing novel anti-inflammatory and analgesic agents. []

3-{[2-[(4-Carbamimidoyl-phenylamino)-methyl]-1-methyl-1H-benzoimidazole-5-carbonyl}-pyridin-2-yl-amino)-propionic acid (Dabigatran)

Compound Description: Dabigatran is an anticoagulant drug used to prevent strokes in individuals with atrial fibrillation. It features a benzoimidazole core connected to a pyridin-2-yl-amino-propionic acid moiety. [, ]

Relevance: This compound highlights the utilization of a pyridin-2-yl scaffold in drug design, similar to the pyridin-2(1H)-one core present in 3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one. Although the specific heterocycles and substituents differ, both compounds demonstrate the potential of pyridine-based structures in achieving desired biological activity. [, ]

[Mn(CO)2(PNN)Br] (Complex 3)

Compound Description: This neutral Mn(I) complex features a triazolyl-pyridine-based phosphine ligand (PNN) coordinating to the manganese center alongside two carbonyl groups and a bromide ligand. Complex 3 demonstrated excellent catalytic activity in the synthesis of quinoline derivatives and transfer hydrogenation of carbonyl compounds. []

Relevance: Although not directly related to 3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one in terms of organic structure, Complex 3 highlights the application of transition metal complexes in catalyzing organic reactions. The synthesis of quinoline derivatives, which share structural features with pyridin-2(1H)-one, showcases a connection to the target compound through a shared heterocyclic core. This emphasizes the broader context of heterocyclic chemistry in both synthetic and medicinal applications. []

1-benzyl-N-((2-methoxy-4,6-dimethylpyridin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide (Inhibitor 2)

Compound Description: This compound served as a scaffold for the design of potential inhibitors targeting the interaction between neuronal calcium sensor 1 (NCS1) and the dopamine receptor 2 (D2). It features a pyrazole core linked to a pyridin-3-ylmethyl group and a benzyl group. []

Relevance: Inhibitor 2 shares a key structural feature with 3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one: the presence of a pyridinyl group. Although the pyridine ring is substituted at different positions in both compounds, this common motif emphasizes the role of this heterocycle in designing molecules with potential biological activity. []

1-(2-aminoethyl)-3-hydroxy-2-methyl-4(1H)-pyridone (II)

Compound Description: This compound is a well-known Fe(III) chelator. It features a pyridin-4(1H)-one core with a 2-aminoethyl group at position 1 and a hydroxy and methyl group at positions 3 and 2, respectively. []

Relevance: While 3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one features a pyridin-2(1H)-one core, compound II incorporates a pyridin-4(1H)-one scaffold. Despite this difference, both structures showcase the importance of pyridone-based heterocycles in medicinal chemistry. The inclusion of various substituents on the pyridone ring in both cases further emphasizes the potential for modifying this core structure to achieve desired biological activities. []

Properties

CAS Number

1219913-80-0

Product Name

3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one

IUPAC Name

3-(4-cyclopropylsulfonylpiperazine-1-carbonyl)-1H-pyridin-2-one

Molecular Formula

C13H17N3O4S

Molecular Weight

311.36

InChI

InChI=1S/C13H17N3O4S/c17-12-11(2-1-5-14-12)13(18)15-6-8-16(9-7-15)21(19,20)10-3-4-10/h1-2,5,10H,3-4,6-9H2,(H,14,17)

InChI Key

BQRWTEKWVJFZTR-UHFFFAOYSA-N

SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CNC3=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.